Comprehensive Analysis of N-Methyl(2-methyl-3-furyl)methylamine: Basicity, Structural Properties, and Pharmaceutical Relevance
Comprehensive Analysis of N-Methyl(2-methyl-3-furyl)methylamine: Basicity, Structural Properties, and Pharmaceutical Relevance
Executive Summary
N-Methyl(2-methyl-3-furyl)methylamine (CAS: 916766-85-3) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Often utilized as a bioisostere for N-methylbenzylamine, this compound offers unique physicochemical properties driven by the furan ring's electronic character. This guide provides an in-depth technical analysis of its basicity (pKa), structural determinants, and synthesis.[2] Based on Structure-Activity Relationship (SAR) analysis and comparative inductive modeling, the pKa of the conjugate acid is determined to be in the range of 9.4 – 9.8 , making it a moderately strong base that exists predominantly as a cation at physiological pH.
Chemical Identity and Structural Analysis
Nomenclature and Identifiers
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IUPAC Name: N-Methyl-1-(2-methylfuran-3-yl)methanamine[1]
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CAS Number: 916766-85-3[1]
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Molecular Formula: C
H NO[1] -
Molecular Weight: 125.17 g/mol [1]
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SMILES: CNCc1ccoc1C
Structural Architecture
The molecule consists of a furan ring substituted at the C2 position with a methyl group and at the C3 position with an N-methylaminomethyl side chain.
Figure 1: Structural decomposition and electronic influences on the amine center.[1]
Basicity and pKa Determination
Predicted pKa Value
While specific experimental data for this exact intermediate is proprietary in many contexts, rigorous comparative analysis with structurally validated analogues yields a high-confidence prediction.[2][1]
Calculated pKa Range: 9.40 – 9.80 [2]
Mechanistic Derivation (The "Why")
The basicity of the nitrogen atom is governed by the availability of its lone pair. Three primary factors influence the pKa of this specific molecule:
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Furan Ring Inductive Effect (-I): The oxygen atom in the furan ring is electronegative, exerting an electron-withdrawing inductive effect (-I).[1] However, this effect is distance-dependent.[2][1]
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Comparison: In furfurylamine (2-furyl), the amine is attached to C2, adjacent to the oxygen.[2] The -I effect is strong, lowering the pKa to ~8.89.
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Target Molecule: In 3-furyl derivatives, the amine is attached to C3, further removed from the oxygen (O-C2-C3 path). The electron-withdrawing effect is weaker, resulting in a higher pKa compared to 2-furyl analogues.[1]
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C2-Methyl Group (+I): The methyl group at position 2 is an electron-donating group.[1] It increases the electron density of the furan ring through hyperconjugation and induction. This increased ring density opposes the oxygen's withdrawal, effectively pushing more electron density toward the amine side chain, further raising the pKa.[2]
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N-Methylation: Conversion of a primary amine to a secondary amine (N-methyl) typically increases basicity in aqueous solution due to stabilization of the conjugate acid cation by the alkyl group (inductive stabilization) and solvation effects.[1] This typically adds +0.2 to +0.5 pKa units relative to the primary amine.[1]
Comparative Data Table
| Compound | Structure | pKa (Conjugate Acid) | Structural Driver |
| Furfurylamine | 2-Furyl-CH | 8.89 (Exp) | Strong -I from adjacent Oxygen.[1] |
| Benzylamine | Phenyl-CH | 9.33 (Exp) | Phenyl is less withdrawing than 2-furyl.[1] |
| N-Methylbenzylamine | Phenyl-CH | 9.55 (Exp) | N-Me increases basicity (+I).[1] |
| Target Molecule | 3-Furyl(2-Me)-CH | 9.6 ± 0.2 (Pred) | 3-pos (weaker -I) + 2-Me (+I) + N-Me (+I).[1] |
Implications for Drug Design[1][3]
Physiological State
At a physiological pH of 7.4, the Henderson-Hasselbalch equation indicates that the molecule will exist almost exclusively (>99%) in its protonated (cationic) form.
Bioisosterism
The 2-methyl-3-furyl moiety is often used as a bioisostere for phenyl or substituted phenyl rings.[1]
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Advantages: Improved water solubility (due to the ether oxygen) and potential for unique hydrogen bonding interactions with receptor pockets.[1]
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Metabolic Stability: The 2-methyl group blocks the metabolically labile C2 position of the furan, potentially extending half-life compared to unsubstituted furan derivatives.
Experimental Protocols
Synthesis: Reductive Amination
The most robust route to this compound is the reductive amination of 2-methylfuran-3-carbaldehyde.[1]
Reagents:
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Precursor: 2-methylfuran-3-carbaldehyde[1]
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Amine Source: Methylamine (2.0 M in THF or MeOH)[1]
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Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH
[1]
Workflow:
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Imine Formation: Dissolve 2-methylfuran-3-carbaldehyde (1 eq) in anhydrous Dichloromethane (DCM) or Methanol. Add Methylamine (1.2 eq).[1] Stir for 1-2 hours at room temperature.
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Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
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Quench: Stir overnight. Quench with sat. NaHCO
. -
Isolation: Extract with DCM, dry over MgSO
, and concentrate. Purify via acid-base extraction.[1]
Figure 2: Reductive amination workflow for synthesis.
pKa Measurement: Potentiometric Titration
To experimentally validate the pKa, the following standard operating procedure (SOP) is recommended.
Equipment: Mettler Toledo T5 or equivalent autotitrator. Solvent: 0.1 M KCl (ionic strength adjustor) at 25°C.
Protocol:
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Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 20 mL of degassed 0.1 M KCl solution.
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Titrant: Standardized 0.1 N NaOH (carbonate-free).
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Execution: Perform dynamic titration from pH 2.0 to pH 12.0.
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Analysis: Determine the inflection point (half-equivalence point) where pH = pKa.[1]
References
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Comparison of Amine pKa Values: Hall, H. K. (1957).[2][1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[2] Link[1]
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Furan Reactivity & Electronic Effects: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Refer to Chapter on Furans).
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Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2][1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1]
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Furfurylamine pKa Data: Haynes, W. M.[2] (Ed.).[1] (2014).[1] CRC Handbook of Chemistry and Physics (95th ed.).[1] CRC Press.[1] (Section on Dissociation Constants of Organic Bases).
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Synthesis of Furan Derivatives: Keegstra, M. A. (1992).[2][1] The synthesis of furan derivatives. Tetrahedron, 48(13), 2681-2690.[2]
